ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Overview
Description
Ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a chemical compound1. However, there is limited information available about this specific compound in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate. However, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons2.Molecular Structure Analysis
The molecular structure of ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is not readily available in the literature. However, similar compounds have been studied. For example, in a compound with a benzene ring and a pyridine ring, the benzene ring was found to be twisted by 63.29° with respect to the pyridine ring3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate are not readily available in the literature.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on synthesizing novel pyrido and thieno derivatives, demonstrating the compound's utility as a synthon for developing tetrahydropyridothienopyrimidine derivatives and related fused systems. These efforts aim to expand the chemical space of heterocyclic compounds with potential biological activities. For example, a study details the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from related cyano-ethylated compounds, further reacting them to yield various tetrahydropyridothienopyrimidines (Bakhite et al., 2005).
Development of Antimicrobial Agents
Another study explores the reactivity of pyrido and furo derivatives towards the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, highlighting the potential of such derivatives in developing new antimicrobial agents (Sirakanyan et al., 2015).
Antitumor Properties and Drug Delivery
Research on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, evaluated as potential antitumor compounds, indicates that these compounds exhibit significant fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes for drug delivery applications further underscores their potential in therapeutic contexts, especially for antitumor applications (Carvalho et al., 2013).
Fluorine-Containing Heterocycles
The synthesis and reactions of thieno[2,3-b]pyridine derivatives bearing trifluoromethyl groups have been explored, showcasing methods to introduce fluorine-containing motifs into heterocyclic frameworks. This research is crucial for developing novel compounds with enhanced pharmacokinetic properties due to the influence of fluorine atoms on molecular behavior (Abdel-rahman et al., 2005).
Safety And Hazards
The safety and hazards associated with ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate are not documented in the literature.
Future Directions
Given the limited information available on ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.
properties
IUPAC Name |
ethyl 2-amino-6-(3-methylbutanoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-20-15(19)13-10-5-6-17(12(18)7-9(2)3)8-11(10)21-14(13)16/h9H,4-8,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJDYMLHVXQGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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